molecular formula C15H14N2S B2873656 1H-1,3-benzimidazol-2-ylmethyl 4-methylphenyl sulfide CAS No. 324774-00-7

1H-1,3-benzimidazol-2-ylmethyl 4-methylphenyl sulfide

Cat. No.: B2873656
CAS No.: 324774-00-7
M. Wt: 254.35
InChI Key: SDRFZJATLRBKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,3-benzimidazol-2-ylmethyl 4-methylphenyl sulfide is a chemical compound with the molecular formula C15H14N2S and a molecular weight of 254.35 g/mol. This compound is characterized by the presence of a benzimidazole ring attached to a 4-methylphenyl sulfide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1H-1,3-benzimidazol-2-ylmethyl 4-methylphenyl sulfide typically involves the reaction of 1H-1,3-benzimidazole-2-methanol with 4-methylbenzenethiol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1H-1,3-benzimidazol-2-ylmethyl 4-methylphenyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfide group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1H-1,3-benzimidazol-2-ylmethyl 4-methylphenyl sulfide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-1,3-benzimidazol-2-ylmethyl 4-methylphenyl sulfide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfide group may also play a role in modulating the compound’s biological activity .

Comparison with Similar Compounds

1H-1,3-benzimidazol-2-ylmethyl 4-methylphenyl sulfide can be compared with other similar compounds such as:

    1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide: Lacks the methyl group on the phenyl ring, which may affect its chemical and biological properties.

    1H-1,3-benzimidazol-2-ylmethyl 4-chlorophenyl sulfide: Contains a chlorine atom instead of a methyl group, potentially altering its reactivity and biological activity.

    1H-1,3-benzimidazol-2-ylmethyl 4-nitrophenyl sulfide: The presence of a nitro group can significantly change the compound’s electronic properties and reactivity.

Properties

IUPAC Name

2-[(4-methylphenyl)sulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-11-6-8-12(9-7-11)18-10-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRFZJATLRBKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.